tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate
Description
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate is a carbamate-protected amine featuring a cyclobutyl core substituted with a 2-bromoethyl chain and a tert-butoxycarbonyl (Boc) group. This compound is likely synthesized via nucleophilic substitution or coupling reactions, as seen in patent procedures for related intermediates . Such Boc-protected amines are critical in medicinal chemistry for their role as intermediates in drug synthesis, particularly in constructing nitrogen-containing scaffolds with controlled stereochemistry and reactivity.
Properties
Molecular Formula |
C12H22BrNO2 |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-bromoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9H2,1-3H3,(H,14,15) |
InChI Key |
JTSFBUUKWIUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reactivity of its bromoethyl group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles, leading to the modification of proteins and enzymes. The carbamate group can also interact with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
*Inferred formula based on structural analogs.
Key Differences and Implications
Ring System and Strain
Functional Group Reactivity
- Bromoethyl vs. Aminoethyl: The bromine in the target compound serves as a superior leaving group compared to the amino group in , enabling efficient alkylation in coupling reactions (e.g., SN2 displacements) .
- Fluorine and Methoxy Effects : Fluorine in enhances electronegativity and metabolic stability , while methoxy groups () improve solubility but reduce electrophilicity .
Research Findings and Trends
- Synthetic Utility : Bromoethyl-substituted carbamates (e.g., ) are pivotal in cross-coupling reactions, as seen in the synthesis of kinase inhibitors . The target compound could follow similar pathways.
- Stability and Solubility : Cyclobutyl derivatives (e.g., ) exhibit better thermal stability than cyclopropyl analogs but lower solubility than linear chains, necessitating optimization for drug delivery .
- Biological Activity : Fluorinated carbamates () show enhanced bioavailability, suggesting that halogenation of the target compound could improve its pharmacokinetic profile .
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